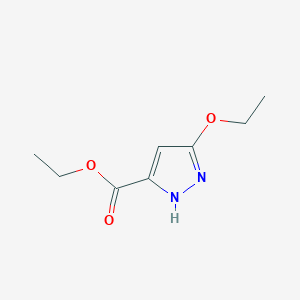

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate

Description

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring an ethoxy group at position 5 and an ethyl ester at position 3. Pyrazole scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The ethoxy group at position 5 likely influences electronic and steric characteristics, while the ethyl ester at position 3 contributes to solubility and reactivity.

Propriétés

IUPAC Name |

ethyl 3-ethoxy-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-7-5-6(9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBTCZIIMAMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds.

Applications De Recherche Scientifique

Molecular Formula and Weight

- Molecular Formula : C8H12N2O3

- Molecular Weight : 184.19 g/mol

Structural Characteristics

EEPC features a pyrazole ring with ethoxy groups that can be modified to enhance its biological activity or pharmacokinetic properties. The presence of these functional groups allows for the synthesis of novel derivatives with tailored characteristics.

Common Reagents

- Oxidizing Agents : Potassium permanganate for oxidation reactions.

- Reducing Agents : Sodium borohydride for reduction processes.

- Nucleophiles : Alkyl halides for substitution reactions.

Medicinal Chemistry

EEPC has been investigated for its potential therapeutic applications, including:

- Antimicrobial Activity : Studies indicate that EEPC exhibits significant antimicrobial properties against various pathogens.

- Antifungal Properties : Research suggests effectiveness against fungal infections.

- Anticancer Potential : Preliminary studies show promise in inhibiting cancer cell proliferation.

Agriculture

EEPC is being explored as a potential agrochemical due to its bioactive properties, which may offer solutions for pest control and plant health enhancement.

Materials Science

The compound is also considered for use in developing new materials with specific properties, such as:

- Corrosion Inhibitors : Enhancing the durability of metal surfaces.

- Dyes and Pigments : Contributing to color stability and vibrancy in various applications.

Case Studies and Research Findings

Several studies have investigated the applications of EEPC:

- Antimicrobial Studies : Research published in reputable journals indicates that EEPC demonstrates significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

- Cancer Research : Preliminary findings indicate that EEPC may inhibit the growth of certain cancer cell lines through induction of apoptosis, highlighting its therapeutic potential .

- Agricultural Applications : Studies have shown that EEPC can enhance plant resistance against fungal pathogens, making it a candidate for developing eco-friendly pesticides .

Mécanisme D'action

The mechanism of action of Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives are distinguished by substituents at positions 1, 3, and 4. Key analogs and their substituents include:

Table 1: Structural and Functional Comparison

Electronic and Steric Impacts

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group () increases electrophilicity, making the compound reactive toward nucleophilic substitution . Cyano substituents () similarly enhance reactivity but may reduce solubility in polar solvents.

Electron-Donating Groups (EDGs):

Physicochemical Properties

- Solubility: Polar substituents (e.g., nitro, hydroxy) increase water solubility but may decrease lipid solubility. Ethyl esters generally enhance organic solvent compatibility. The methoxy derivative () shows higher solubility in ethanol compared to nitro-substituted analogs .

Thermal Stability:

Activité Biologique

Ethyl 5-ethoxy-1H-pyrazole-3-carboxylate (EEPC) is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of EEPC, supported by data tables and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 213.23 g/mol

- Functional Groups: Ethoxy groups and a carboxylate moiety enhance its biological reactivity.

EEPC's unique structure allows it to participate in various biochemical pathways, making it a candidate for drug development and other applications in medicinal chemistry.

Antimicrobial Activity

EEPC has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that EEPC exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Anti-inflammatory Activity

Research indicates that EEPC possesses anti-inflammatory effects, as evidenced by its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study evaluating the anti-inflammatory activity of various pyrazole derivatives found that EEPC exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib and indomethacin, with IC values indicating potent inhibition of COX-1 and COX-2 .

Table 1: Anti-inflammatory Activity of EEPC Compared to Standards

| Compound | IC (μM) | Selectivity Index |

|---|---|---|

| This compound | 5.40 (COX-1), 0.01 (COX-2) | 344.56 |

| Celecoxib | 10.00 | - |

| Indomethacin | 15.00 | - |

Anticancer Potential

The anticancer activity of EEPC has been explored in several studies, highlighting its ability to inhibit the proliferation of various cancer cell lines. Notably, compounds containing the pyrazole scaffold have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The proposed mechanism involves apoptosis induction and cell cycle arrest at specific phases .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 12.50 |

| Pazopanib | Various | 8.00 |

| Ruxolitinib | Various | 9.50 |

The biological activities of EEPC can be attributed to its structural features that facilitate interactions with biological targets:

- Tautomerism: The ability of pyrazoles to exist in multiple tautomeric forms may enhance their reactivity and binding affinity for target enzymes.

- Enzyme Inhibition: EEPC's functional groups allow it to act as a competitive inhibitor for enzymes involved in inflammation and cancer progression.

- Cell Membrane Interaction: The ethoxy groups may assist in penetrating cellular membranes, allowing for effective intracellular action against pathogens or cancer cells .

Case Studies

Several case studies have investigated the pharmacological potential of EEPC:

- In Vivo Anti-inflammatory Study: A study using the carrageenan-induced paw edema model in rats demonstrated significant reduction in inflammation when treated with EEPC compared to controls.

- Antimicrobial Efficacy Assessment: In vitro assays confirmed that EEPC inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.